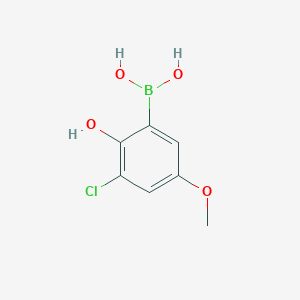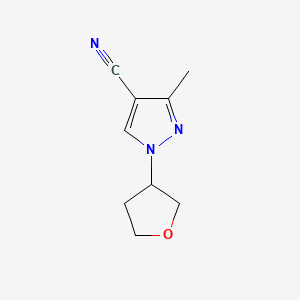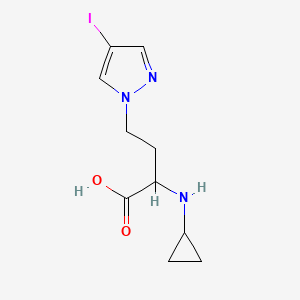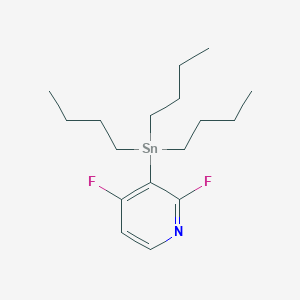
2,4-Difluoro-3-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-(tributylstannyl)pyridine is a fluorinated pyridine derivative that contains both fluorine and organotin groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,4-difluoropyridine with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4-Difluoro-3-(tributylstannyl)pyridine exerts its effects is primarily through its reactivity with other chemical species. The stannyl group acts as a nucleophile, facilitating various substitution and coupling reactions. The fluorine atoms enhance the compound’s stability and reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluoro-4-(tributylstannyl)pyridine
- 2,5-Difluoro-3-(tributylstannyl)pyridine
- 3,4-Difluoro-2-(tributylstannyl)pyridine
Uniqueness
2,4-Difluoro-3-(tributylstannyl)pyridine is unique due to the specific positioning of the fluorine and stannyl groups on the pyridine ring.
Propiedades
Fórmula molecular |
C17H29F2NSn |
|---|---|
Peso molecular |
404.1 g/mol |
Nombre IUPAC |
tributyl-(2,4-difluoropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-2-8-5(7)3-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
Clave InChI |
HZIDIPWMVMENDT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


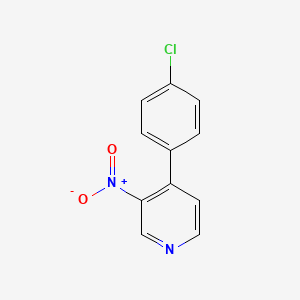
aminehydrochloride](/img/structure/B15326423.png)
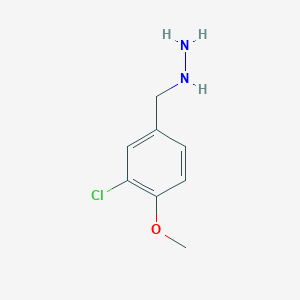
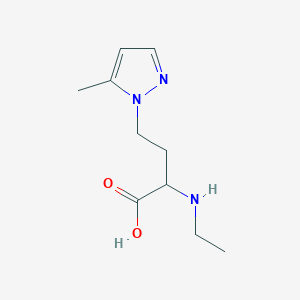
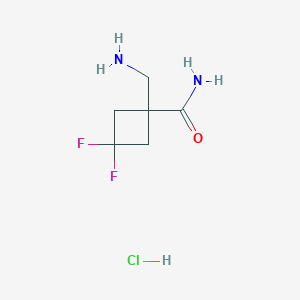
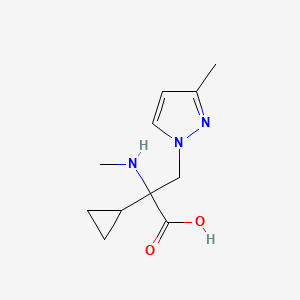
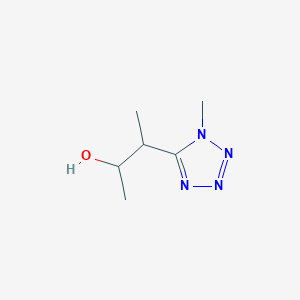

amine](/img/structure/B15326459.png)
